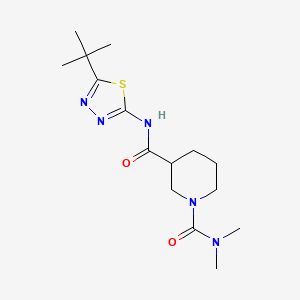![molecular formula C17H11F2N3 B5467390 3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5467390.png)
3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile, also known as DIBO, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of imidazole-based compounds and is known to exhibit potent inhibitory activity against the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. Therefore, DIBO has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory disorders, and viral infections.
Mecanismo De Acción
The mechanism of action of 3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. In the absence of a stimulus, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκB, thereby blocking the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. This compound has also been shown to inhibit the expression of several genes involved in cell proliferation, angiogenesis, and metastasis. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Additionally, this compound has been shown to inhibit the activation of macrophages, which play a crucial role in the initiation and maintenance of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory activity against the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile. One of the main directions is the investigation of its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory disorders, and viral infections. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Additionally, future studies may focus on the development of novel derivatives of this compound with improved potency and selectivity. Finally, the study of this compound may also shed light on the role of the NF-κB pathway in various cellular processes, which may lead to the development of new therapeutic strategies for the treatment of diseases.
Métodos De Síntesis
The synthesis of 3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile involves a multi-step process that has been described in detail in several research articles. The first step involves the preparation of 3,4-difluorobenzylamine, which is then reacted with 2-cyanobenzaldehyde in the presence of a base to yield the intermediate product. The intermediate is then subjected to a cyclization reaction using an imidazole derivative as a catalyst to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent inhibitory activity against the NF-κB pathway, which makes it a promising candidate for the treatment of various diseases. This compound has been investigated for its potential use in the treatment of cancer, inflammatory disorders, and viral infections. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which makes it a potential chemotherapeutic agent. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.
Propiedades
IUPAC Name |
3-[1-[(3,4-difluorophenyl)methyl]imidazol-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3/c18-15-5-4-13(9-16(15)19)11-22-7-6-21-17(22)14-3-1-2-12(8-14)10-20/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYRCHMXOMTJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN2CC3=CC(=C(C=C3)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(ethylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5467314.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone](/img/structure/B5467320.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5467346.png)
![N~4~-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5467349.png)
![5-{3-chloro-5-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467366.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5467368.png)
![N-(2-fluorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5467370.png)


![N-[2-({2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}amino)ethyl]propanamide](/img/structure/B5467396.png)
![3-(6-methoxyhexanoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5467408.png)
